![molecular formula C28H29Br B14513020 4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl CAS No. 62856-13-7](/img/structure/B14513020.png)
4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is an organic compound with the molecular formula C22H23Br. This compound is characterized by the presence of a bromine atom and an ethynyl group attached to a biphenyl structure, which is further substituted with an octylphenyl group. It is a member of the biphenyl family, known for its applications in various fields including material science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of biphenyl to introduce the bromine atom. This is followed by a Sonogashira coupling reaction, where the ethynyl group is introduced using a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine. The final step involves the attachment of the octylphenyl group through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in the presence of bases like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted biphenyl derivatives.
Coupling Reactions: Products include extended conjugated systems or polymers.
Oxidation and Reduction Reactions: Products include quinones or alkanes, respectively
Applications De Recherche Scientifique
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Industrial Applications: Used in the production of advanced materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-ethynylbiphenyl: Lacks the octylphenyl group, making it less hydrophobic and potentially less versatile in certain applications.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of an ethynyl group, leading to different reactivity and applications.
1-Bromo-4-ethynylbenzene: A simpler structure with only one benzene ring, used in different contexts compared to the biphenyl derivative
Uniqueness
4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the octylphenyl group, which imparts hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in the development of organic electronic materials where solubility and processability are crucial .
Propriétés
Numéro CAS |
62856-13-7 |
|---|---|
Formule moléculaire |
C28H29Br |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
1-bromo-4-[4-[2-(4-octylphenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C28H29Br/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)13-14-25-15-17-26(18-16-25)27-19-21-28(29)22-20-27/h9-12,15-22H,2-8H2,1H3 |
Clé InChI |
PJOIBMKTHYJDGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
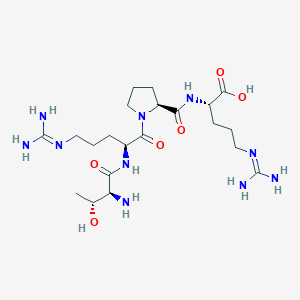
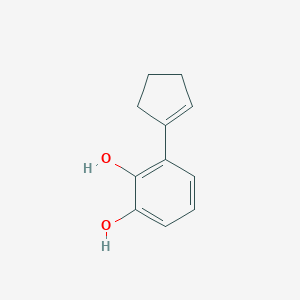
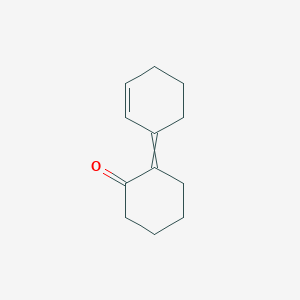
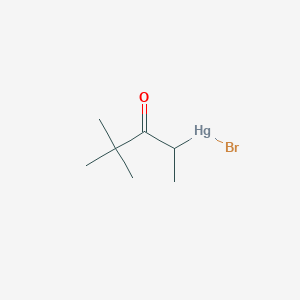
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
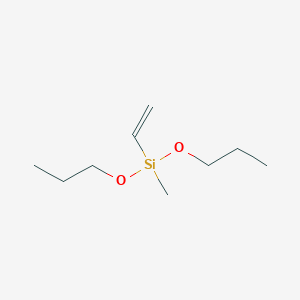
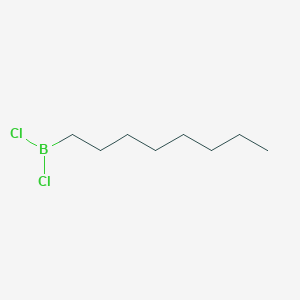
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)

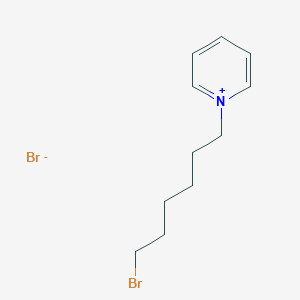
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
